Wnt-C59

描述

Wnt-C59 is a small-molecule inhibitor that targets the Wnt signaling pathway by inhibiting the enzyme Porcupine (PORCN). This enzyme is crucial for the palmitoylation and secretion of Wnt proteins, which are involved in various cellular processes such as proliferation, differentiation, and migration .

科学研究应用

作用机制

Wnt-C59 通过抑制酶 Porcupine (PORCN) 来发挥其作用,该酶负责 Wnt 蛋白的棕榈酰化。 这种抑制阻止了 Wnt 蛋白的分泌和活性,从而阻断了 Wnt 信号通路 。 分子靶标包括 Wnt 蛋白本身以及 Wnt/β-连环蛋白信号通路的下游成分 .

生化分析

Biochemical Properties

Wnt-C59 functions primarily by inhibiting the activity of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their secretion and subsequent signaling activity. By blocking this process, this compound effectively reduces the activity of both canonical and non-canonical Wnt pathways . The compound interacts with various Wnt proteins, including Wnt3A, Wnt8A, and others, by preventing their post-translational modification and secretion .

Cellular Effects

This compound has profound effects on cellular processes. It inhibits the proliferation of various cell types, including cancer cells, by disrupting Wnt signaling pathways. This disruption leads to altered gene expression and reduced cell viability. In pluripotent stem cells, this compound has been shown to induce differentiation into specific cell types, such as cortical motor neurons, by inhibiting Wnt signaling . Additionally, this compound affects cellular metabolism by modulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting Porcupine, thereby preventing the palmitoylation of Wnt proteins. This inhibition blocks the secretion of Wnt proteins, leading to a decrease in Wnt signaling activity. The compound’s high affinity for Porcupine (IC50 = 74 pM) ensures effective inhibition at low concentrations . This mechanism results in the downregulation of Wnt target genes and subsequent changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time as the compound remains stable and active for extended periods. Studies have shown that this compound maintains its inhibitory effects on Wnt signaling for at least 16 hours post-administration in vivo . Long-term exposure to this compound in cell cultures leads to sustained inhibition of cell proliferation and differentiation, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, this compound effectively inhibits Wnt signaling without causing significant toxicity. At higher doses, the compound can induce adverse effects, including reduced cell viability and potential toxicity . Studies in mice have demonstrated that a dosage of 10 mg/kg is sufficient to inhibit tumor growth in Wnt-dependent cancer models, while higher doses may lead to systemic toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to Wnt protein processing. By inhibiting Porcupine, this compound disrupts the palmitoylation and secretion of Wnt proteins, thereby affecting downstream signaling pathways. This inhibition impacts various cellular processes, including cell proliferation, differentiation, and metabolism . The compound’s interaction with Porcupine and subsequent effects on Wnt signaling highlight its potential as a therapeutic agent for diseases involving aberrant Wnt activity .

准备方法

合成路线和反应条件

Wnt-C59 可以通过一系列化学反应合成,这些反应涉及特定芳香族化合物的偶联。 合成路线通常涉及在 2-[4-(2-甲基吡啶-4-基)苯基]乙酸和 4-(吡啶-3-基)苯胺之间形成酰胺键 。反应条件通常包括使用偶联试剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt),在二甲基甲酰胺 (DMF) 等有机溶剂中进行。

工业生产方法

This compound 的工业生产涉及扩大合成路线,同时确保高纯度和高产率。 这是通过优化反应条件、纯化工艺(如重结晶)以及严格的质量控制措施来实现的 .

化学反应分析

反应类型

Wnt-C59 主要经历芳香族酰胺的典型反应,包括:

氧化: 在特定条件下,this compound 可以被氧化形成相应的 N-氧化物。

还原: this compound 中的硝基可以通过使用还原剂(如氢气)在催化剂存在下还原为胺。

常用试剂和条件

氧化: 使用过氧苯甲酸 (m-CPBA) 等试剂。

还原: 使用钯碳 (Pd/C) 作为催化剂的氢气。

主要产物

相似化合物的比较

Wnt-C59 在抑制经典和非经典 Wnt 信号通路方面是独一无二的。类似的化合物包括:

XAV939: 通过稳定轴蛋白和促进β-连环蛋白降解来抑制经典的 Wnt 通路.

ICG-001: 特异性抑制β-连环蛋白与 CREB 结合蛋白 (CBP) 之间的相互作用,影响β-连环蛋白的转录活性.

This compound 因其高效力以及抑制广泛的 Wnt 蛋白的能力而脱颖而出,使其成为基础和应用研究中宝贵的工具 .

属性

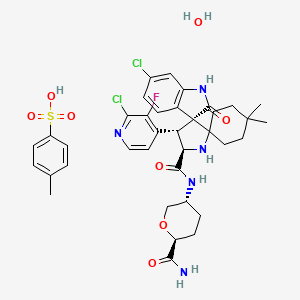

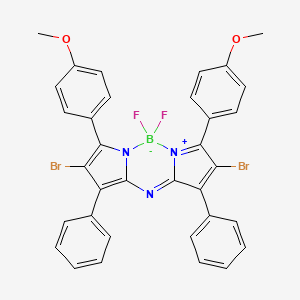

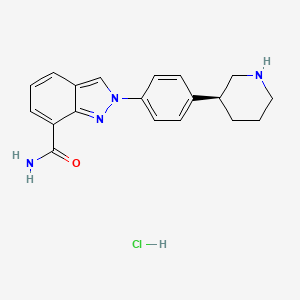

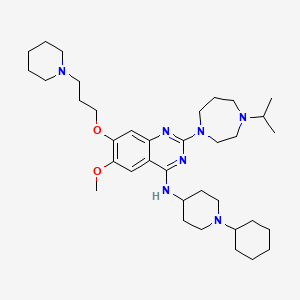

IUPAC Name |

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOJCQBHJUJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727009 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243243-89-1 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of Wnt-C59 and how does it exert its inhibitory effects?

A1: this compound specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. [] By inhibiting PORCN, this compound prevents the maturation and release of Wnt ligands, effectively blocking the initiation of both canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways. [, ] This blockade leads to downstream effects such as reduced expression of Wnt target genes, impacting cellular processes like proliferation, migration, and differentiation. [, , , , , , , ]

Q2: How does this compound affect the Wnt/β-catenin pathway specifically?

A2: By inhibiting PORCN and Wnt secretion, this compound prevents the stabilization and nuclear translocation of β-catenin. [, , , ] This, in turn, leads to a decrease in the expression of β-catenin target genes, including those involved in cell proliferation (e.g., cyclin D1, c-Myc), epithelial-mesenchymal transition (EMT) (e.g., MMP-9, vimentin), and stem cell maintenance. [, , , , ]

Q3: Are there any differences in this compound's effect on canonical and non-canonical Wnt signaling?

A3: this compound effectively inhibits both canonical and non-canonical Wnt signaling pathways by preventing the secretion of all Wnt ligands. [, ] While most studies focus on the impact on the canonical pathway, research suggests that this compound also disrupts non-canonical Wnt signaling, as evidenced by changes in cell morphology and migration patterns. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H21N3O, and its molecular weight is 383.46 g/mol. [, ]

Q5: Is there any information available regarding the structure-activity relationship of this compound or its analogs?

A5: While specific SAR studies on this compound are limited in the provided research, the development of other PORCN inhibitors suggests that modifications to the core structure can impact potency and selectivity. [] Further research exploring structural analogs of this compound is needed to understand the impact of specific modifications on its activity and pharmacological properties.

Q6: What evidence supports the anti-cancer activity of this compound in preclinical models?

A6: this compound has demonstrated promising anti-cancer activity in various preclinical models. It inhibited the growth of WNT-driven mammary tumors in MMTV-WNT1 transgenic mice, accompanied by downregulation of Wnt/β-catenin target genes. [] Moreover, this compound showed synergistic cytotoxic effects with Ibrutinib in chronic lymphocytic leukemia (CLL) cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。